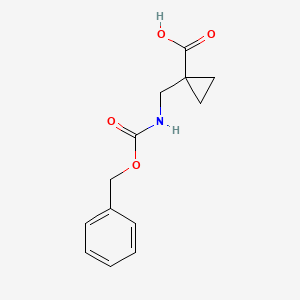

1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid

Vue d'ensemble

Description

The compound “1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxylic acid group. The molecule also contains a benzyloxy carbonyl group and an amino methyl group .

Synthesis Analysis

The synthesis of such compounds often involves the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .Molecular Structure Analysis

The molecular formula of this compound is C13H17NO5S, and it has a molecular weight of 299.34 . The structure includes a cyclopropane ring attached to a carboxylic acid group, with a benzyloxy carbonyl group and an amino methyl group also attached .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 502.6±29.0 °C and a predicted density of 1.33±0.1 g/cm3 . It is recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Enzyme Inhibition and Biological Activity :

- Cyclopropyl amino acids, including derivatives of 1-aminocyclopropanecarboxylic acid (ACC), have shown significant biological activity due to their selective inhibition of enzymes. The cyclopropyl group is believed to contribute to this selective inhibition (Groth et al., 1993).

Synthesis of Conformationally Rigid Analogues :

- Conformationally rigid analogues of amino acids, like 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, have been synthesized. These analogues are derived from compounds structurally similar to 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid (Kubyshkin et al., 2009).

Development of Pharmaceuticals :

- The derivative N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid has been used in the synthesis of precursors to methotrexate amides and peptides. These compounds are evaluated for their inhibition of folate metabolism, indicating a potential pharmaceutical application (Piper et al., 1982).

Innovations in Molecular Imaging :

- Compounds containing benzyloxy groups, like 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid, have been used in synthesizing new tumor-avid amino acids for positron emission tomography (PET), enhancing cancer detection (Shoup & Goodman, 1999).

Exploring Molecular Structures :

- Studies on similar cyclopropanecarboxylic acid derivatives have contributed to understanding molecular structures and conformation, relevant for designing more effective drugs (Korp et al., 1983).

Peptide Synthesis and Conformation Studies :

- Derivatives of 1-aminocyclopropanecarboxylic acid have been utilized in synthesizing novel peptides, providing insights into peptide conformation and potential applications in drug design (Horwell et al., 1994).

Mécanisme D'action

Target of Action

Similar compounds such as 1-aminocyclopropane-1-carboxylic acid (acc) are known to be precursors to the plant hormone ethylene .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other cyclopropane-substituted amino acids .

Biochemical Pathways

Acc, a similar compound, is known to play a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Result of Action

Acc, a similar compound, is known to promote secretion of the pollen tube chemoattractant lure12 in ovular sporophytic tissue, thus enhancing pollen tube attraction .

Action Environment

Acc, a similar compound, can be used by soil microorganisms as a source of nitrogen and carbon .

Propriétés

IUPAC Name |

1-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11(16)13(6-7-13)9-14-12(17)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLSXXIJPPXXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B1464544.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]pyrazin-2-amine](/img/structure/B1464549.png)

![N-[(4-bromophenyl)methyl]cyclobutanamine](/img/structure/B1464553.png)

![3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine](/img/structure/B1464561.png)

![1-[4-(3-Chloropyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1464565.png)

![2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol](/img/structure/B1464566.png)